REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH2:1]([CH:2]=[CH2:3])[Br:4].[CH3:25][CH2:26][C:27](=[O:28])[CH3:29].[K+:23].[K+:24].[OH:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:10][cH:11]1>>[CH2:1]([CH:2]=[CH2:3])[O:5][c:6]1[cH:7][cH:8][c:9]([CH2:12][CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(=O)CCc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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C=CCOc1ccc(CCC(=O)OCC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |